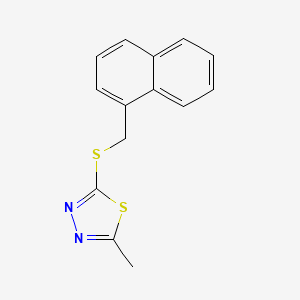
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate is a compound belonging to the class of imidazolium salts Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
The synthesis of 1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate typically involves the reaction of 1-butyl-2,3-dimethylimidazolium chloride with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the butyl group or other substituents are replaced with different functional groups.
Aplicaciones Científicas De Investigación
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt the integrity of microbial cell membranes, leading to cell lysis and death. In drug delivery systems, it can enhance the solubility and bioavailability of therapeutic agents .
Comparación Con Compuestos Similares
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate can be compared with other imidazolium salts, such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but lacks the dihydrogen phosphate group, which imparts different chemical properties.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Another imidazolium salt with different anionic components, leading to variations in solubility and reactivity.
1,3-Dimethylimidazolium chloride: Lacks the butyl group, resulting in different physical and chemical properties.
Propiedades
Número CAS |
905736-37-0 |
|---|---|
Fórmula molecular |
C9H21N2O4P |
Peso molecular |
252.25 g/mol |
Nombre IUPAC |
1-butyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;dihydrogen phosphate |
InChI |
InChI=1S/C9H18N2.H3O4P/c1-4-5-6-11-8-7-10(3)9(11)2;1-5(2,3)4/h7-9H,4-6H2,1-3H3;(H3,1,2,3,4) |
Clave InChI |
WAXJKRAXMPVMEA-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+]1C=CN(C1C)C.OP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14176326.png)
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)

![1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B14176348.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14176355.png)


![4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B14176365.png)

![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)
![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)
![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)
![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)

